molecular formula C17H36O B039402 6-Heptadecanol CAS No. 112283-13-3

6-Heptadecanol

Cat. No. B039402
M. Wt: 256.5 g/mol
InChI Key: AGITVGTVVWLRGX-UHFFFAOYSA-N
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Description

6-Heptadecanol, also known as heptadecan-6-ol, is a secondary fatty alcohol that is heptadecane substituted by a hydroxy group at position 6 . It has a molecular formula of C17H36O and a molecular weight of 256.5 g/mol .


Molecular Structure Analysis

The molecular structure of 6-Heptadecanol consists of a long hydrocarbon chain with a hydroxyl group at the sixth carbon atom . The InChI representation of the molecule is InChI=1S/C17H36O/c1-3-5-7-8-9-10-11-12-14-16-17(18)15-13-6-4-2/h17-18H,3-16H2,1-2H3 . The Canonical SMILES representation is CCCCCCCCCCC(CCCCC)O .


Physical And Chemical Properties Analysis

6-Heptadecanol has a density of 0.8±0.1 g/cm³, a boiling point of 318.2±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has an enthalpy of vaporization of 64.9±6.0 kJ/mol and a flash point of 122.0±7.1 °C . The molecule has one hydrogen bond donor and one hydrogen bond acceptor .

Scientific Research Applications

  • Reduction of Water Evaporation : Katsaros and Garrett (1982) found that 6-Heptadecanol reduces evaporation and impacts heat flux and near-surface temperature structure in water. This finding suggests its potential use in controlling water evaporation in various settings (Katsaros & Garrett, 1982).

  • Enantiomeric Separation in Pharmaceuticals : Vincent and Vigh (1998) identified the usefulness of a derivative of 6-Heptadecanol, specifically heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin, as a chiral resolving agent for the nonaqueous capillary electrophoretic separation of enantiomers of weak base pharmaceuticals (Vincent & Vigh, 1998).

  • Tracer for Fatty Acid Imaging : Research by Savisto et al. (2018) and DeGrado et al. (1991) has shown that derivatives of 6-Heptadecanol, such as 14-(R,S)-[18 F]fluoro-6-thia-heptadecanoic acid, are effective tracers for fatty acid imaging in positron emission tomography, a technique used in medical imaging (Savisto et al., 2018), (DeGrado, Coenen, & Stocklin, 1991).

  • Clinical Applications : Mertens et al. (1984) discussed the use of 17-I-123-heptadecanoic acid, a derivative of 6-Heptadecanol, in a sterile human serum albumin solution for radioiodine labeling, indicating its clinical relevance (Mertens et al., 1984).

  • Pheromone Synthesis : Dawson et al. (1990) demonstrated the synthesis of 6-acetoxy-5-hexadecanolide, a mosquito oviposition pheromone, using a method that could be adapted for analogs of 6-Heptadecanol. They found that a highly fluorinated analog retains high biological activity (Dawson et al., 1990).

  • Ice Nucleation : Ochshorn and Cantrell (2006) observed ice nucleation in water covered by heptadecanol, with a continuous spectral shift from liquid to ice water as temperature increased, indicating potential applications in understanding ice formation processes (Ochshorn & Cantrell, 2006).

  • Boron Neutron Capture Therapy : Nakamura et al. (2004) synthesized a nido-carborane cluster lipid from heptadecanol, which is a potential lipid for use in boron neutron capture therapy, a type of cancer treatment (Nakamura et al., 2004).

  • Study of Thermodynamics and Phase Transitions : Research by Nagrimanov et al. (2020) and Ventolà et al. (2002) focused on the thermodynamics of phase transitions of long-chain linear alcohols, including 6-Heptadecanol, providing insights into the physical properties of these substances (Nagrimanov et al., 2020), (Ventolà et al., 2002).

properties

IUPAC Name

heptadecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O/c1-3-5-7-8-9-10-11-12-14-16-17(18)15-13-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGITVGTVVWLRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303483
Record name 6-Heptadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Heptadecanol

CAS RN

112283-13-3
Record name 6-Heptadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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